molecular formula C21H25NOS B12670702 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole CAS No. 84696-65-1

2-(3,5-Di(tert-butyl)phenoxy)benzothiazole

Cat. No.: B12670702
CAS No.: 84696-65-1
M. Wt: 339.5 g/mol
InChI Key: XRHBADLBPMKESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Di(tert-butyl)phenoxy)benzothiazole is an organic compound with the molecular formula C21H25NOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole typically involves the coupling of o-aminothiophenols with substituted phenols. One common method includes the reaction of 2-aminothiophenol with 3,5-di(tert-butyl)phenol in the presence of a suitable catalyst, such as molecular iodine, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Di(tert-butyl)phenoxy)benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzothiazole ring and the 3,5-di(tert-butyl)phenoxy group. This structural feature imparts specific chemical properties and biological activities that make it valuable for various applications .

Properties

CAS No.

84696-65-1

Molecular Formula

C21H25NOS

Molecular Weight

339.5 g/mol

IUPAC Name

2-(3,5-ditert-butylphenoxy)-1,3-benzothiazole

InChI

InChI=1S/C21H25NOS/c1-20(2,3)14-11-15(21(4,5)6)13-16(12-14)23-19-22-17-9-7-8-10-18(17)24-19/h7-13H,1-6H3

InChI Key

XRHBADLBPMKESE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OC2=NC3=CC=CC=C3S2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.